3-(Benzhydrylamino)-3-methylbutan-2-one
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s appearance and state under standard conditions .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It would include the reactants, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis of Primary Amines
Benzhydrylamine is an effective aminating agent for the synthesis of primary amines . It can convert aldehydes, ketones, alkyl toluene-p-sulfonates, and halides into the corresponding primary amines . This is a valuable method as many primary amines are biologically active compounds or form their synthetic building blocks .
Chiral Resolution
Benzhydrylamine is useful for chiral resolution . Chiral resolution is a process for separating enantiomers, which is crucial in the pharmaceutical industry where the biological activity of enantiomers can differ greatly .
Active Pharmaceutical Ingredient Intermediate
Benzhydrylamine acts as an active pharmaceutical ingredient intermediate . This means it can be used in the synthesis of various pharmaceuticals .
Building Block for Chemical Synthesis
Benzhydrylamine is employed as a building block for chemical synthesis . It can be used to construct more complex molecules in the synthesis of various organic compounds .
Preparation of Furan-2-carboxylic Acid Benzhydrylamide
Benzhydrylamine is used in the preparation of furan-2-carboxylic acid benzhydrylamide by reacting with furan-2-carbonyl chloride . This compound has potential applications in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(benzhydrylamino)-3-methylbutan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-14(20)18(2,3)19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZOJXBTTHOIQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzhydrylamino)-3-methylbutan-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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